1-(Azidomethyl)-4-ethenylbenzene
Overview
Description
1-(Azidomethyl)-4-ethenylbenzene: is an organic compound characterized by the presence of an azide group attached to a benzene ring with an ethenyl substituent
Mechanism of Action
Target of action
The targets of a compound depend on its chemical structure and properties. For example, it might interact with proteins, DNA, or other molecules in the cell. The azido group in “1-(Azidomethyl)-4-ethenylbenzene” is highly reactive and could potentially react with a variety of biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidomethyl)-4-ethenylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-ethenylbenzyl alcohol.
Azidation: The hydroxyl group of 4-ethenylbenzyl alcohol is converted to an azide group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Azidomethyl)-4-ethenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Reducing Agents: Such as LiAlH₄ for the reduction of the azide group.
Solvents: DMF, acetonitrile, and other polar aprotic solvents are commonly used.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from the reduction of the azide group.
Scientific Research Applications
1-(Azidomethyl)-4-ethenylbenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of functionalized polymers and materials.
Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Similar in structure but contains a tetrazole ring instead of a benzene ring.
4-(Azidomethyl)benzoic acid: Contains a carboxylic acid group instead of an ethenyl group.
Uniqueness
1-(Azidomethyl)-4-ethenylbenzene is unique due to the presence of both an azide group and an ethenyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound for various synthetic applications.
Properties
IUPAC Name |
1-(azidomethyl)-4-ethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-8-3-5-9(6-4-8)7-11-12-10/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJXESYNYFVHNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732128 | |
Record name | 1-(Azidomethyl)-4-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111965-73-2 | |
Record name | 1-(Azidomethyl)-4-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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